LogP Value Differentiation: Enhanced Lipophilicity Relative to Simpler Pyrrolidine- and Morpholine-Acetic Acid Analogs
The target compound exhibits a calculated LogP of 3.38, reflecting its dual-heterocycle architecture with increased hydrocarbon character . In direct comparison, 2-(pyrrolidin-1-yl)acetic acid has a LogP of -0.20, and morpholin-4-yl-acetic acid has a LogP of -0.35 to -0.66, indicating substantially lower lipophilicity [1][2]. This LogP differential of approximately +3.6 to +3.7 log units represents a >3,000-fold theoretical difference in octanol-water partition coefficient.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.38 |
| Comparator Or Baseline | 2-(Pyrrolidin-1-yl)acetic acid (LogP = -0.20); Morpholin-4-yl-acetic acid (LogP = -0.35 to -0.66) |
| Quantified Difference | ΔLogP = +3.58 to +4.04 (target vs. comparators) |
| Conditions | In silico calculated LogP values; consistent algorithmic methodology across databases |
Why This Matters
A LogP shift of >3 units fundamentally alters membrane permeability, protein binding, and ADME properties—critical parameters for lead optimization campaigns where lipophilic efficiency must be balanced with solubility.
- [1] ChemExper. 2-(Pyrrolidin-1-yl)acetic acid Physicochemical Properties. ChemExper Chemical Directory. Accessed April 2026. View Source
- [2] MolBase. Morpholin-4-yl-acetic acid Physicochemical Data. MolBase.cn. Accessed April 2026. View Source
